

Fmoc-N-Me-Val-OH: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Fmoc-N-Me-Val-OH

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Val-OH (N- α -Fmoc-N- α -methyl-L-valine) is a critical building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce N-methylated amino acid residues into peptide sequences. This modification can significantly enhance a peptide's resistance to enzymatic degradation and modulate its conformational properties, ultimately improving its therapeutic potential.^[1] However, to ensure the integrity and reactivity of this reagent, a thorough understanding of its stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the stability and recommended handling of **Fmoc-N-Me-Val-OH**.

Recommended Storage Conditions

The stability of **Fmoc-N-Me-Val-OH** is highly dependent on the storage temperature. As a solid, it is generally recommended to be stored in a cool, dry, and dark place. Various suppliers provide slightly different recommendations, which are summarized in the table below. For long-term storage, colder temperatures are consistently advised.

Supplier/Source	Recommended Storage Temperature (°C)	Additional Notes
Sigma-Aldrich	2 to 8	-
Chem-Impex	0 to 8	-
BLD Pharm	Room Temperature	Keep in dark place, sealed in dry conditions. [2]
Novabiochem (Merck)	2 to 30	-
MedChemExpress (Solution)	-20 or -80	For stock solutions.

Stability of Stock Solutions

Once dissolved in a solvent, the stability of **Fmoc-N-Me-Val-OH** can be more limited. It is crucial to use fresh solutions for synthesis whenever possible. The following table provides guidance on the stability of stock solutions at different temperatures.

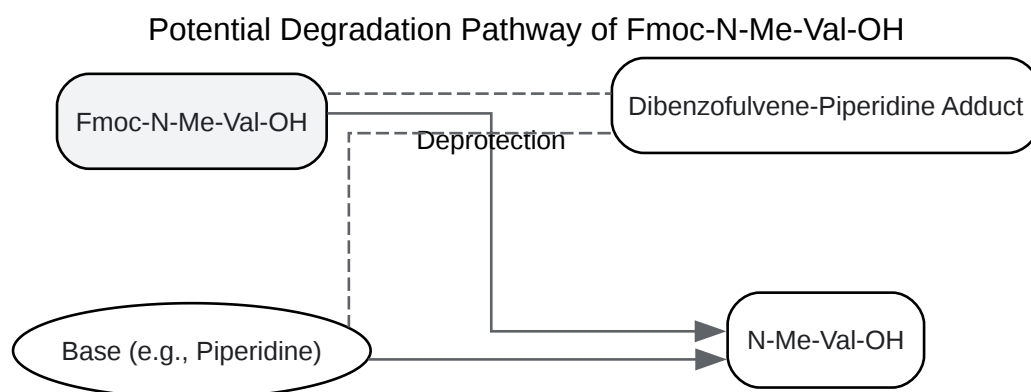
Storage Temperature (°C)	Storage Period	Source
-20	1 month	MedChemExpress [3]
-80	6 months	MedChemExpress [3]

Note: The choice of solvent can also impact the stability of the solution. While specific data for **Fmoc-N-Me-Val-OH** in various solvents is not readily available, dimethylformamide (DMF) is a common solvent for peptide synthesis and for preparing solutions of this compound.

Potential Degradation Pathway

The primary degradation pathway for Fmoc-protected amino acids, including **Fmoc-N-Me-Val-OH**, involves the cleavage of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. This deprotection is typically intentional during peptide synthesis, achieved by treatment with a secondary amine base like piperidine. However, premature deprotection can occur under certain conditions, leading to impurities and reduced yield in peptide synthesis.

The diagram below illustrates the general mechanism of Fmoc deprotection.



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Caption: General degradation pathway via Fmoc deprotection.

Experimental Protocols

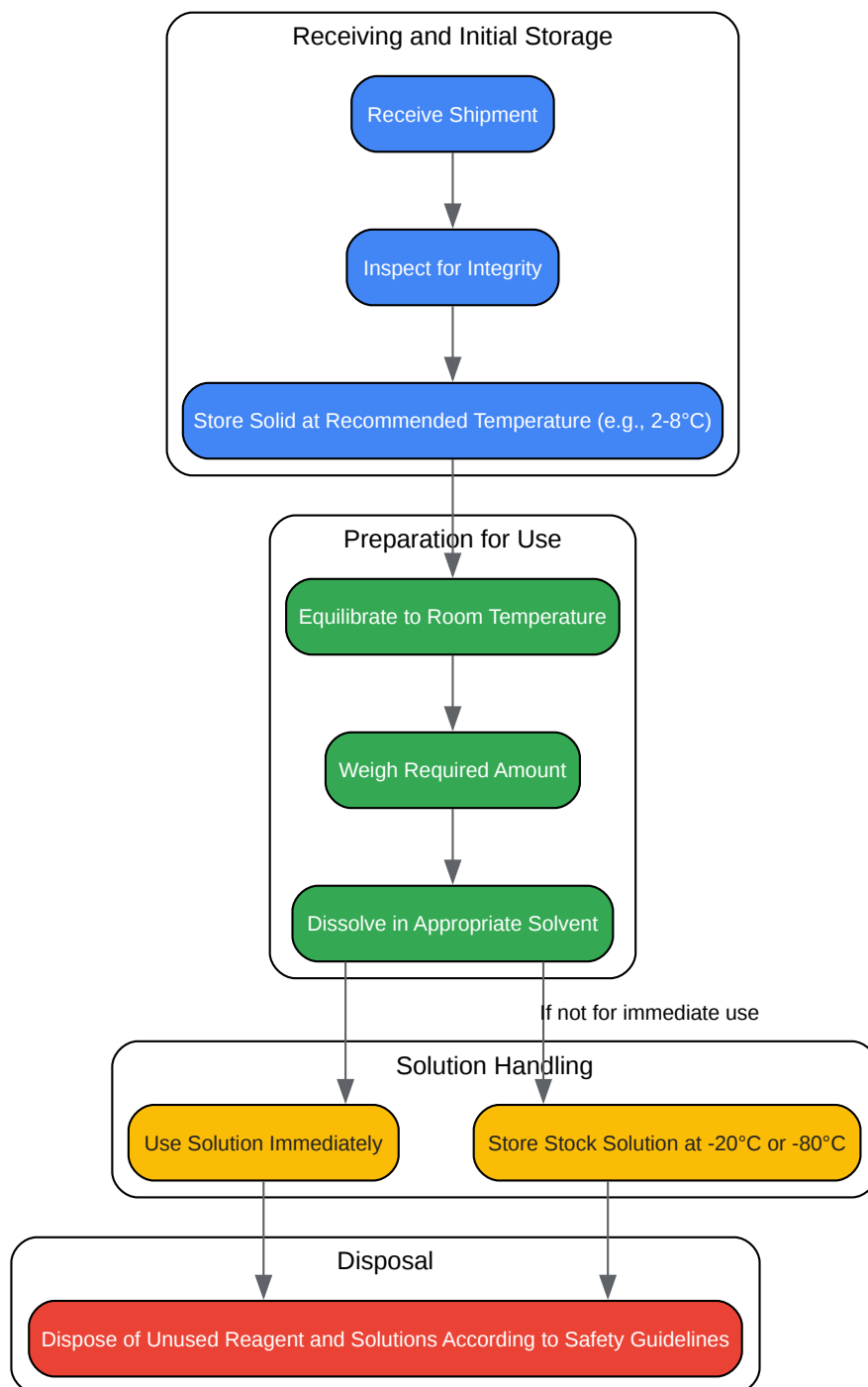
Detailed, publicly available experimental protocols specifically for the stability testing of **Fmoc-N-Me-Val-OH** are scarce. However, a general approach to assessing the stability of this compound would involve the following steps:

- **Sample Preparation:** Prepare solutions of **Fmoc-N-Me-Val-OH** in the solvent of interest (e.g., DMF) at a known concentration.
- **Stress Conditions:** Subject the samples to various conditions, such as elevated temperatures, different pH levels, and exposure to light.
- **Time-Point Analysis:** At regular intervals, withdraw aliquots from each sample.
- **Analytical Method:** Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the parent compound and any degradation products.
- **Data Analysis:** Plot the concentration of **Fmoc-N-Me-Val-OH** as a function of time for each condition to determine the degradation rate.

Best Practices for Handling and Storage

To ensure the quality and performance of **Fmoc-N-Me-Val-OH** in research and drug development, the following workflow for handling and storage is recommended.

Recommended Handling and Storage Workflow

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